molecular formula C20H28I3N3O9 B125893 碘喷托 CAS No. 89797-00-2

碘喷托

货号 B125893
CAS 编号: 89797-00-2
分子量: 835.2 g/mol
InChI 键: IUNJANQVIJDFTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iopentol is a nonionic, water-soluble contrast medium used in various radiographic procedures. It is known for its safety and efficacy in providing diagnostic information across a range of clinical applications, including pediatric urography, vascular procedures, cerebral and aortic arch angiography, pediatric angiocardiography, and computed tomography (CT) enhancement . Iopentol is commercially available under the brand name Imagopaque® and is compared favorably with other contrast media such as iohexol (Omnipaque®), diatrizoate (Urografin®), and iopromide (Ultravist®) in clinical trials .

Synthesis Analysis

The synthesis of iopentol is not detailed in the provided papers. However, as a contrast medium, it is likely produced through a series of organic synthesis steps that ensure its purity and suitability for intravascular use. The pharmacokinetic properties of iopentol, such as its renal excretion almost entirely in urine within the first 24 hours, suggest a design that favors rapid clearance from the body to minimize potential toxicity .

Molecular Structure Analysis

The molecular structure of iopentol contributes to its function as a contrast agent. While the specific molecular structure is not described in the provided papers, nonionic contrast agents like iopentol typically contain iodine atoms, which are responsible for the attenuation of X-rays, thereby enhancing the contrast in radiographic images. The nonionic nature of iopentol implies that it does not dissociate into ions in solution, which is associated with lower osmolality and reduced adverse reactions compared to ionic contrast media .

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving iopentol. However, it is mentioned that iopentol is excreted almost entirely unchanged in the urine, indicating that it does not undergo significant metabolism or chemical transformation in the body . This stability is a desirable property for a contrast agent, as it reduces the risk of metabolite-related toxicity.

Physical and Chemical Properties Analysis

Iopentol's physical and chemical properties, such as being nonionic and water-soluble, contribute to its safety profile and diagnostic efficacy. It has a ratio of 3.0, which refers to the number of iodine atoms per molecule, and is available in different concentrations, such as 300 mg I/ml and 350 mg I/ml, to suit various imaging requirements . The pharmacokinetics of iopentol, including its almost exclusive renal excretion and lack of metabolism, are indicative of its favorable physical and chemical properties for use as a contrast medium .

Relevant Case Studies

Several clinical trials have demonstrated the safety and efficacy of iopentol in different patient populations and radiographic procedures. For instance, in pediatric urography, iopentol showed a significantly lower incidence of adverse events compared to diatrizoate and was well-suited for children aged 0–10 years . In vascular procedures, iopentol was well-tolerated with good diagnostic efficiency, and no severe contrast-induced reactions were encountered . A large-scale study in Germany involving 3,587 patients confirmed iopentol as a safe and efficient contrast medium for various examinations, including CT, phlebography, and digital subtraction angiography . In cerebral and aortic arch angiography, iopentol was comparable to iohexol regarding safety and efficacy . Additionally, iopentol was found to be well-suited for pediatric angiocardiography, with no significant difference in adverse events or efficacy compared to iopromide . A multi-center trial in France with 1,823 patients showed that iopentol 350 mg I/ml was well-tolerated and provided high-quality CT images .

科学研究应用

小儿患者的 CT 研究

2004 年的一项研究比较了碘喷托和碘克沙醇在小儿静脉 CT 对比增强中的作用。碘喷托的副作用发生率较低,并且在大多数情况下作为儿童检查的对比剂是有效的,CT 增强质量优异或足够(Sayegh 等,2004)

小儿尿路造影

2005 年,碘喷托在小儿尿路造影中的安全性和诊断有效性得到了评估,并将其与泛影葡胺进行了比较。研究发现两者的诊断效果没有显着差异,而碘喷托的副作用明显更少(Nybonde 等,2005)

数字减影泪囊造影

2002 年的一项研究报道了对对碘化造影剂过敏的患者使用碘喷托进行数字减影泪囊造影 (DS-DCG)。碘喷托的 DS-DCG 图像质量与使用标准碘化造影剂获得的图像质量相当(Priebe 等,2002)

在老年患者中的应用

2004 年的一项研究评估了碘喷托 (Imagopaque 300) 在老年患者中的应用,重点关注其主观相容性和与器官系统的相互作用。研究发现并发症发生率非常低,没有严重反应,表明其在老年人群中是安全的(Rathsmann 等,2004)

红细胞变形能力

2008 年的一项研究调查了碘喷托对红细胞变形能力的影响。研究观察到静脉注射碘喷托后红细胞膜变形能力短暂下降,深入了解了其血流动力学和血液流变学效应(Katsanos 等,2008)

安全和危害

Iopentol should be handled in accordance with good occupational hygiene, safety, and laboratory practices . More information is available at the EDQM website .

未来方向

A phase III clinical trial concluded that iopentol produces images of a similarly high quality as iohexol, and that it is equally well tolerated by patients . After intravenous injection, iopentol is distributed in the extracellular space . Its binding to plasma proteins is very low .

属性

IUPAC Name

5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJANQVIJDFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869032
Record name Iopentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

835.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iopentol

CAS RN

89797-00-2
Record name Iopentol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89797-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iopentol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089797002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iopentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iopentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOPENTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6XWX076T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iopentol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041909
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a suspension of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, prepared as in British Patent No. 1548594, (800 g, 1.07 mol) in propylene glycol (2.4 1) was added 16.5M sodium hydroxide (97.3 ml, 1.61 mol) and then the suspension was stirred at about 70° until the starting material was dissolved. Thereafter the solution was cooled to about 35° and 2-hydroxy-3-methoxypropyl chloride (199.8 g, 1.61 mol) was added. After about 16 h the reaction mixture was heated at about 50° for an additional 8 h. The reaction was quenched by adding hydrochloric acid and then the mixture evaporated in vacuo to dryness. The residue was suspended in methanol (2.3 1 and undissolved salts filtered off. The solution was diluted with water (575 ml) and treated with sufficient amounts of AmberliteRIR-120 cation exchange resin and DowexR 1×4 anion exchange resin to remove inorganic salts. After filtration the solution was treated with charcoal and evaporated to dryness in vacuo. The residue was dissolved in 2 -propanol (3.2 1) by heating and then the solution evaporated to dryness in vacuo. The residue was dissolved in hot 2-propanol (3.2 1) and the solution cooled to -40° whereby the product crystallized. The product was collected on a filter. Yield: 718 g. The crystals (700 g) was dissolved in boiling 2-propanol (2,8 1) and refluxed for 2 days. After some hours crystals insoluble in hot 2-propanol started to crystallize. The mixture was filtered while hot. Yield: 490 g. The crystals were dissolved in water and the solution evaporated to dryness in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
199.8 g
Type
reactant
Reaction Step Two
Quantity
97.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iopentol
Reactant of Route 2
Reactant of Route 2
Iopentol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Iopentol
Reactant of Route 4
Reactant of Route 4
Iopentol
Reactant of Route 5
Reactant of Route 5
Iopentol
Reactant of Route 6
Iopentol

Citations

For This Compound
1,050
Citations
KT Cheng - europepmc.org
… Michelet and Skinnemoen (23) examined the pharmacokinetics of iopentol in rats by injecting [ 125 I]iopentol (specific activity = 2 kBq (0.05 μCi)/kg) at a dose of 200 mg iodine/kg into …
Number of citations: 2 europepmc.org
JL Encina, L Marti-Bonmati, CL Ronchera-Oms… - European …, 1997 - Springer
… iopentol 300 mg I/ml or iopromide 300 mg I/ml. Results: The incidence of patients with AEs was statistically significantly lower in the iopentol … Conclusions: In this study iopentol was …
Number of citations: 6 link.springer.com
O Sortland, JG Johansen, AN Øksendal… - Acta Radiologica, 1992 - Taylor & Francis
… the nonionic contrast medium iopentol and the ionic contrast … were observed following iopentol than following metrizoate. … significantly lower following iopentol than following metrizoate…
Number of citations: 12 www.tandfonline.com
KJ Berg, F Kolmannskog, PE Lillevold… - … Journal of Clinical …, 1992 - Taylor & Francis
… was 40% higher than renal iopentol clearance because of extrarenal elimination of iopentol. We conclude that abdominal aortography with iopentol can be performed without effects on …
Number of citations: 12 www.tandfonline.com
A Kruse, A Brock, J Rodenberg… - European …, 1997 - Springer
… safety of the non-ionic contrast medium iopentol, 250 mg I/ml (… the study: 59 received iopentol and 57 received diatrizoate, the … Twenty-one of the patients receiving iopentol and 27 of the …
Number of citations: 3 link.springer.com
MG Svaland, F Kolmannskog, PE Lillevold… - Acta …, 1992 - journals.sagepub.com
… to 60% with iopentol total clearance, showing extrarenal elimination of iopentol. The difference … In conclusion, this study shows an extrarenal elimination of iopentol and demonstrates a …
Number of citations: 8 journals.sagepub.com
K Ericsson, K Bjartveit - European Radiology, 1997 - Springer
… ] properties of iopentol are … iopentol and iohexol was detectable in this respect, but there was a trend towards heat sensation of a higher intensity in the iohexol group than in the iopentol …
Number of citations: 2 link.springer.com
LM Wiklund, I Brolin, K Sjöholm - Acta Radiologica, 1994 - Taylor & Francis
… The pharmacologic and toxicologic properties of iopentol … The good safety, tolerability and efficacy of iopentol in adult … the safety, tolerability and efficacy of iopentol 300 mg I/ml with …
Number of citations: 11 www.tandfonline.com
JJ Railhac, O Brekke - European Radiology, 1997 - Springer
… postprocedural pain after administration of iopentol (Imagopaque®, Nycomed … iopentol and ioxaglate are effective and safe contrast media for use in knee arthrography, but iopentol …
Number of citations: 7 link.springer.com
JÅ Jakobsen, AN Kolbenstvedt, KJ Berg - Acta Radiologica, 1991 - Taylor & Francis
… iopentol and iohexol were investigated and compared in a double-blind, randomized parallel study where 30 patients received iopentol… Iopentol and iohexol had no effects on the mean …
Number of citations: 13 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。